3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline
Overview
Description
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a quinoline ring. The presence of methyl and phenyl substituents at specific positions on the ring system imparts unique chemical and physical properties to this compound.
Preparation Methods
The synthesis of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline can be achieved through several synthetic routes. One common method involves the Friedländer condensation, which is a reaction between an aromatic aldehyde and a ketone in the presence of an acidic or basic catalyst. Another approach is the synthesis from anthranilic acid derivatives, which involves cyclization reactions to form the pyrazoloquinoline core .
Industrial production methods often utilize multicomponent reactions, where multiple reactants are combined in a single reaction vessel to form the desired product. This approach is advantageous due to its efficiency and cost-effectiveness. Reaction conditions typically involve the use of solvents such as tetrahydrofuran and catalysts like sodium hydroxide or acetic acid .
Chemical Reactions Analysis
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions include hydroxylated, alkylated, and halogenated derivatives .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, it is investigated for potential use in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and fluorescent sensors
Mechanism of Action
The mechanism of action of 3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphodiesterase, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities. The compound’s ability to intercalate into DNA and disrupt its function is another mechanism by which it exerts its effects .
Comparison with Similar Compounds
3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline can be compared with other similar compounds, such as:
1-Phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline: This compound lacks the additional methyl group at the 6-position, which can affect its chemical reactivity and biological activity.
4-Hydroxy-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline: The presence of a hydroxyl group at the 4-position can enhance its solubility and alter its biological properties.
6-Methoxy-3,8-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]quinoline: The methoxy group at the 6-position can influence the compound’s electronic properties and its interactions with biological targets
Properties
IUPAC Name |
3,6-dimethyl-1-phenylpyrazolo[3,4-b]quinoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-8-9-17-14(10-12)11-16-13(2)20-21(18(16)19-17)15-6-4-3-5-7-15/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUPUSUAROWBOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(N=C2C=C1)N(N=C3C)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671108 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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